3-(Ethylamino)-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62988-21-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(ethylamino)-5-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-4-7(2)5-9(11)6-8/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
MBLZYYOAVMDCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C)O |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 3 Ethylamino 5 Methylphenol
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a cornerstone of chemical analysis, providing direct information about the functional groups present in a molecule. By probing the vibrational and rotational energy states of molecular bonds, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy offer a molecular "fingerprint."
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For 3-(Ethylamino)-5-methylphenol, the key functional groups—hydroxyl (O-H), secondary amine (N-H), aromatic ring (C=C, C-H), and aliphatic chains (C-H)—each produce characteristic absorption bands.
Table 1: Predicted Characteristic FTIR Peaks for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic Hydroxyl | 3200-3600 (broad) |
| N-H Stretch | Secondary Amine | 3200-3500 (sharp) |
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |
| Aliphatic C-H Stretch | Ethyl and Methyl Groups | 2850-2980 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-O Stretch | Phenol (B47542) | 1200-1260 |
| C-N Stretch | Amine | 1250-1350 |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic ring and the carbon-carbon bonds of the alkyl substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms by probing the magnetic environments of nuclei such as ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shift (δ), the number of neighboring protons through spin-spin splitting (multiplicity), and the relative number of protons of each type through integration.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the phenolic OH proton, the amine NH proton, and the protons of the ethyl and methyl groups. The three aromatic protons would appear as distinct signals in the aromatic region (δ 6.0-7.5 ppm). The phenolic OH and amine NH protons would likely appear as broad singlets with variable chemical shifts depending on solvent and concentration. The ethyl group would present a characteristic quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached directly to the aromatic ring would appear as a sharp singlet. The ¹H NMR spectrum of the isomer 3-Ethylamino-4-methylphenol provides a useful comparison for these expected values. chemicalbook.com
Table 2: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic CH | 6.0 - 6.5 | Multiplet | 3H |
| Phenolic OH | 8.0 - 9.5 | Singlet (broad) | 1H |
| Amine NH | 3.5 - 4.5 | Singlet (broad) | 1H |
| Methylene (-CH₂-) | ~3.1 | Quartet (q) | 2H |
| Ring Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |
| Ethyl Methyl (-CH₃) | ~1.2 | Triplet (t) | 3H |
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment. The chemical shifts are sensitive to hybridization and the electronegativity of attached atoms.
In the ¹³C NMR spectrum of this compound, nine distinct signals are expected. The six aromatic carbons would resonate in the δ 100-160 ppm range, with the carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms appearing furthest downfield. The carbons of the ethyl and methyl groups would appear in the upfield region (δ 10-45 ppm). Spectroscopic data for the isomer 3-Ethylamino-4-methylphenol can serve as a guide for these predicted shifts. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH | 155 - 158 |
| Aromatic C-N | 148 - 151 |
| Aromatic C-CH₃ | 139 - 142 |
| Aromatic CH | 98 - 115 |
| Methylene (-CH₂-) | ~44 |
| Ring Methyl (-CH₃) | ~21 |
| Ethyl Methyl (-CH₃) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. For this compound, it would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help to delineate the coupling network among the three distinct aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. For example, it would correlate the singlet proton signal of the ring's methyl group with its corresponding carbon signal in the ¹³C NMR spectrum, and similarly link each aromatic proton to its respective aromatic carbon.
Together, these advanced NMR techniques would provide definitive evidence for the structure of this compound, leaving no ambiguity in the assignment of its complex spectroscopic data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be vaporized and separated from other components on a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).
Electron ionization is a high-energy process that often leads to the fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the intact molecule, and various fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound (C₉H₁₃NO, molecular weight: 151.21 g/mol ), the molecular ion peak would be expected at an m/z of 151.
Common fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the amino group and the aromatic ring. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines and would result in the loss of a methyl radical (CH₃•), leading to a significant peak at m/z 136. Another likely fragmentation is the loss of the entire ethyl group (C₂H₅•), producing a fragment at m/z 122.
Expected Key Fragmentation Peaks in GC-MS of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
|---|---|---|
| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 136 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl substituent |
| 122 | [M - C₂H₅]⁺ | Loss of the ethyl group |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. Unlike the hard ionization of EI, ESI typically results in minimal fragmentation, with the primary ion observed being the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 152.10, corresponding to the protonated molecule [C₉H₁₃NO + H]⁺. In negative ion mode, the phenolic hydroxyl group can be readily deprotonated, leading to an intense signal at m/z 150.10 for the [C₉H₁₃NO - H]⁻ ion. nih.gov Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the selected precursor ion ([M+H]⁺ or [M-H]⁻), providing further structural details. nih.govresearchgate.net
Expected Ions in ESI-MS of this compound
| Ion Mode | m/z (Mass-to-Charge Ratio) | Ion Formula | Interpretation |
|---|---|---|---|
| Positive | 152.10 | [C₉H₁₄NO]⁺ | Protonated Molecule [M+H]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov For this compound, HRMS would be able to distinguish its molecular formula, C₉H₁₃NO, from other potential formulas that have the same nominal mass.
By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confidently confirmed. This is a critical step in the unambiguous identification of a compound.
Theoretical Accurate Masses for this compound Ions
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₉H₁₃NO | 151.09971 |
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.10754 |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD)
To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure determined by SC-XRD also reveals how molecules of this compound pack together in the solid state. This packing is governed by intermolecular forces. Given its molecular structure, this compound is capable of forming strong intermolecular interactions.
The phenolic hydroxyl (-OH) group and the secondary amine (-NH) group are both excellent hydrogen bond donors and acceptors. Therefore, extensive hydrogen bonding networks are expected to be a dominant feature in the crystal packing. The -OH of one molecule could donate a hydrogen to the nitrogen atom of a neighboring molecule (O-H···N), or to the oxygen of another molecule (O-H···O). Similarly, the N-H group can donate a hydrogen to the oxygen atom of an adjacent molecule (N-H···O).
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-5-methylphenol |
| 3-(ethylamino)-4-methylphenol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. When a molecule, such as this compound, is exposed to light with sufficient energy, its electrons can be promoted from a lower energy ground state to a higher energy excited state. researchgate.net These promotions are known as electronic transitions. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light. researchgate.net
The structure of this compound contains a benzene ring, a hydroxyl (-OH) group, and an ethylamino (-NHCH₂CH₃) group. The benzene ring is a primary chromophore, exhibiting strong absorption in the UV region due to π → π* transitions of its delocalized pi electrons. Phenol, the parent compound, typically shows a maximum absorbance (λmax) around 275 nm. researchgate.netdocbrown.info
The presence of the hydroxyl and ethylamino groups as substituents on the benzene ring significantly influences the absorption spectrum. Both of these groups are auxochromes, which possess non-bonding electrons (n electrons) on their oxygen and nitrogen atoms, respectively. These non-bonding electrons can also undergo transitions, specifically n → π* transitions, which generally require less energy and occur at longer wavelengths than π → π* transitions.
| Type of Transition | Involved Orbitals | Structural Origin | Expected Wavelength Region |
| π → π | Pi bonding (π) to Pi anti-bonding (π) | Benzene Ring | Ultraviolet (Shifted >275 nm) |
| n → π | Non-bonding (n) to Pi anti-bonding (π) | N and O atoms of amino and hydroxyl groups | Ultraviolet (Longer wavelength) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. wikipedia.orgazom.com This technique provides a crucial method for verifying the empirical formula of a newly synthesized or purified compound. The most common method is combustion analysis, where a small, precisely weighed sample of the compound is burned in an oxygen-rich environment. velp.com The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resulting gases are then separated and measured by detectors to calculate the percentage composition of each element in the original sample. quimicaorganica.org
For this compound, the molecular formula is C₉H₁₃NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon, hydrogen, nitrogen, and oxygen. The results of an experimental elemental analysis are then compared against these theoretical values. A close agreement, typically within a ±0.4% margin, is considered confirmation of the compound's elemental composition and a strong indicator of its purity. acs.org
The table below presents the calculated theoretical elemental composition for this compound. An experimental analysis would be expected to yield results closely matching these figures.
| Element | Symbol | Theoretical Mass % | Expected Experimental % Range |
| Carbon | C | 71.49% | 71.09% - 71.89% |
| Hydrogen | H | 8.67% | 8.27% - 9.07% |
| Nitrogen | N | 9.26% | 8.86% - 9.66% |
| Oxygen | O | 10.58% | (Typically determined by difference) |
Computational and Theoretical Chemistry Studies of 3 Ethylamino 5 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For 3-(Ethylamino)-5-methylphenol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry (ground state).
This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise lengths of the C-O bond of the hydroxyl group, the C-N bond of the ethylamino group, and the various C-C bonds within the aromatic ring. The planarity of the phenol (B47542) ring and the orientation of the ethylamino and methyl substituents relative to it are also determined. These structural parameters are essential for understanding the molecule's steric and electronic properties.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (Illustrative) | Significance |
|---|---|---|---|
| Bond Length | C-O (Phenolic) | ~1.36 Å | Indicates the partial double bond character due to resonance with the aromatic ring. |
| Bond Length | C-N (Amino) | ~1.47 Å | Typical length for a single bond between a carbon and a nitrogen atom. |
| Bond Length | N-H (Amino) | ~1.01 Å | Standard length for an N-H bond. |
| Bond Angle | C-O-H | ~109° | Reflects the sp³ hybridization of the oxygen atom. |
| Bond Angle | C-N-C | ~112° | Shows the geometry around the nitrogen atom of the secondary amine. |
| Dihedral Angle | C-C-N-C | Variable | Describes the rotation and conformation of the ethyl group relative to the phenyl ring. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comchalcogen.ro
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen of the hydroxyl group and the nitrogen of the ethylamino group, as these are the most electron-donating parts of the molecule. The LUMO, conversely, represents the ability to accept electrons and is typically distributed over the π-system of the aromatic ring.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify global reactivity. imist.ma
Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies (Conceptual)
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution and delocalization (charge transfer) within the molecule. uni-muenchen.deuba.ar The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).
Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |
|---|---|---|---|
| n(O) | π*(C-C)ring | High | Resonance stabilization from the hydroxyl group. |
| n(N) | π*(C-C)ring | Moderate | Resonance stabilization from the ethylamino group. |
| σ(C-H) | σ*(C-C) | Low | Hyperconjugation, contributing to bond stability. |
| n(O) | σ*(C-H) | Moderate | Intramolecular hydrogen bonding-like interaction. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. imist.mauni-muenchen.de The MESP map is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential.
Typically, regions of negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these negative regions would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the ethylamino group due to their high electronegativity and lone pairs. researchgate.net Regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. These are generally found around the hydrogen atoms, particularly the acidic hydrogen of the hydroxyl group and the hydrogen on the amino group. researchgate.net
Molecular Dynamics Simulations for Conformational Space and Interactions
While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. ulakbim.gov.trucr.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent like water).
For this compound, MD simulations can explore the conformational flexibility of the ethylamino side chain. The rotation around the C-C and C-N single bonds allows the side chain to adopt various conformations, and MD can determine the relative populations and energy barriers between these states. Furthermore, simulations in an aqueous environment can reveal how the molecule forms hydrogen bonds with water through its hydroxyl and amino groups, providing insight into its solubility and behavior in biological systems. researchgate.netresearchgate.net
Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ekb.egnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
In a hypothetical study, this compound could be docked into the active site of a relevant biological target. The docking algorithm would sample a large number of possible binding poses and score them based on a scoring function, which estimates the binding free energy. The results would identify the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the phenolic hydroxyl and amino groups are potent hydrogen bond donors and acceptors, and the aromatic ring can engage in hydrophobic and π-stacking interactions with amino acid residues in the active site.
Table 4: Illustrative Molecular Docking Results for this compound
| Parameter | Result (Hypothetical) | Significance |
|---|---|---|
| Binding Affinity | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. The magnitude suggests the strength of binding. |
| Hydrogen Bonds | Phenolic -OH with Asp102; Amino -NH with Ser200 | Specific, strong interactions that anchor the ligand in the binding pocket. |
| Hydrophobic Interactions | Methyl group with Leu54; Phenyl ring with Phe210, Trp150 | Non-polar interactions contributing to binding affinity and specificity. |
| Interacting Residues | Asp102, Ser200, Leu54, Phe210, Trp150 | Identifies the key amino acids in the receptor's active site involved in binding. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. jst.go.jpresearchgate.net These models are crucial in fields like toxicology and medicinal chemistry for predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental work. scholarsresearchlibrary.com
For substituted phenols and aminophenols, QSAR models have been successfully developed to predict a range of activities, including toxicity and antioxidant capacity. jst.go.jpnih.govnih.gov Although a specific QSAR model for this compound has not been detailed, its activity can be estimated by applying models developed for analogous compounds. These models typically rely on a set of calculated molecular descriptors that quantify various aspects of the molecule's structure.
Key descriptors used in QSAR/QSPR studies of phenols include:
Hydrophobicity: Often represented by the logarithm of the n-octanol/water partition coefficient (log P), this descriptor is crucial for modeling toxicity in aquatic organisms, as it governs the compound's ability to partition into biological membranes. jst.go.jp
Electronic Parameters: These describe the electronic properties of the molecule. The acid dissociation constant (pKa) is vital, as the toxicity of phenols can vary significantly with their ionization state. jst.go.jp Other electronic descriptors include Hammett sigma constants, which account for the electron-donating or electron-withdrawing effects of substituents, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comnih.govqsardb.org
Steric Descriptors: These parameters quantify the size and shape of the molecule, which can influence its ability to interact with biological receptors.
A typical QSAR study involves developing a mathematical equation that links these descriptors to an observed activity. For instance, the toxicity of a series of phenols to tadpoles has been modeled using multiple linear regression (MLR) and other methods, incorporating quantum chemical descriptors calculated using Density Functional Theory (DFT). scholarsresearchlibrary.com
To illustrate how a QSAR/QSPR model for this compound would be developed, one would first compile a dataset of related aminophenol compounds with known properties. Then, various molecular descriptors would be calculated for each compound.
Below is an illustrative table of descriptors that could be used in a QSAR analysis of this compound and related compounds.
This data could then be used to build a model. For example, a simplified linear model for toxicity might take the form:
Toxicity = c1 * log P + c2 * pKa + constant
Where c1 and c2 are coefficients determined by the regression analysis. Such models provide a powerful predictive framework for assessing the properties of compounds like this compound. jst.go.jp
Theoretical Prediction of Photochemical Properties (e.g., Photofading Mechanisms)
This compound is a precursor used in the synthesis of colorants, such as certain rhodamine dyes. Therefore, understanding its photochemical stability and potential degradation pathways is of significant interest. Photofading, the process by which a colorant loses its color upon exposure to light, is a critical property. While direct theoretical studies on the photofading of this compound are scarce, the mechanisms can be inferred from computational work on related anilines, phenols, and the dyes they form. acs.orgethz.ch
The primary mechanism of photodegradation for many organic compounds, including phenols and anilines, involves photooxidation. researchgate.net This can occur through several pathways, often mediated by reactive oxygen species (ROS) like singlet oxygen (¹O₂) or hydroxyl radicals (•OH). researchgate.netmdpi.com Computational chemistry provides essential tools for investigating these complex reactions.
Theoretical methods used to predict photochemical properties include:
Density Functional Theory (DFT): This is a widely used quantum chemical method to calculate the optimized molecular structure, electron distribution, and energies of molecules in their ground and excited states. nih.govmdpi.com It can be used to model reaction pathways and determine the activation energies for various degradation steps. mdpi.com
Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate electronic absorption and emission spectra (UV-Vis and fluorescence), helping to predict the wavelengths at which a molecule will absorb light and become photo-chemically active. mdpi.comresearchgate.net
Semi-empirical Methods (e.g., AM1, PM3): These are less computationally expensive methods that can be used to study large molecules or screen many compounds. They have been applied to predict the photofading of various dye classes by examining parameters like frontier electron density to predict sites susceptible to attack by ROS. researchgate.net
Key aspects of photofading that can be studied computationally include:
Light Absorption: TD-DFT calculations can predict the UV-visible absorption spectrum, identifying the transitions (e.g., π–π*) that lead to an excited state. acs.org
Formation of Reactive Intermediates: Upon light absorption, the molecule can enter an excited triplet state. In the presence of oxygen, this can lead to the formation of singlet oxygen. The efficiency of this process can be related to the molecule's computed properties.
Reaction with Oxidants: DFT calculations can model the reaction of the aminophenol with ROS. For phenols, oxidation can proceed via proton-coupled electron transfer, and the reaction rates can be correlated with the O-H bond dissociation free energy (BDFE). ethz.ch For anilines, direct one-electron transfer is often the key mechanism. acs.org
The following table summarizes common photofading mechanisms and the computational approaches used to study them.
By applying these theoretical approaches, researchers can predict the photostability of this compound and rationally design more light-stable derivatives for use in various applications.
Chemical Reactivity and Mechanistic Investigations of 3 Ethylamino 5 Methylphenol
Acid-Base Equilibria and Protonation/Deprotonation Behavior
3-(Ethylamino)-5-methylphenol possesses both acidic and basic properties due to the presence of the phenolic hydroxyl group and the ethylamino group, respectively. This amphoteric nature governs its behavior in aqueous and non-aqueous solutions of varying pH.
The ethylamino group, with its lone pair of electrons on the nitrogen atom, acts as a Lewis base, readily accepting a proton in acidic media to form an ethylammonium (B1618946) cation. Conversely, the phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base to yield a phenoxide anion. These acid-base reactions are typically exothermic. chemicalbook.comnih.gov The equilibrium between the neutral, protonated, and deprotonated forms is crucial in various applications, as it influences the molecule's solubility, nucleophilicity, and reactivity. For instance, studies on related phenoxazinium dyes, which are synthesized from 3-(ethylamino)-4-methylphenol derivatives, show that their photophysical properties are heavily influenced by acid-base equilibria at the amino position. sciforum.net
A summary of the acid-base characteristics is presented in the table below.
| Functional Group | Character | Reaction | Product | Predicted pKa |
| Ethylamino (-NHCH₂CH₃) | Basic | Protonation in acidic media | Ethylammonium ion | ~5.0 (for the conjugate acid) |
| Phenolic Hydroxyl (-OH) | Acidic | Deprotonation in basic media | Phenoxide ion | 10.66 ± 0.18 chemicalbook.com |
Table 1: Acid-Base Properties of this compound.
Nucleophilic and Electrophilic Substitution Reactions
The electron-rich aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) and ethylamino (-NHR) groups are strong activating, ortho-, para-directing groups, making reactions like halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation highly favorable. libretexts.orgepo.org However, the high reactivity can sometimes be difficult to control, potentially leading to multiple substitutions or oxidative decomposition, especially during nitration. libretexts.org The substitution pattern is directed by the existing groups; the positions ortho and para to the powerful hydroxyl activator are C2, C4, and C6. The ethylamino group similarly directs to positions C2, C4, and C6. Given that C4 is already substituted, electrophilic attack is most likely to occur at the C2 and C6 positions.
In addition to the ring's reactivity, the ethylamino group can act as a nucleophile. It can participate in condensation and acylation reactions. A notable example is its use in the synthesis of rhodol dyes, where it undergoes a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid. chemicalbook.comfishersci.nl Similarly, it is a key intermediate in the production of various dyes, such as C.I. Basic Red 1, through condensation with phthalic anhydride (B1165640). dyestuffintermediates.com
| Reaction Type | Reagents/Conditions | Moiety Involved | Products |
| Electrophilic Substitution | |||
| Nitration | Dilute Nitric Acid | Aromatic Ring | Nitrated phenol (B47542) derivatives (risk of oxidation) libretexts.org |
| Halogenation | Br₂, Cl₂, ICl | Aromatic Ring | Halogenated phenol derivatives (poly-substitution likely) libretexts.org |
| Sulfonation | H₂SO₄ / SO₃ | Aromatic Ring | Sulfonic acid derivatives epo.orggoogle.com |
| Nucleophilic Reaction | |||
| Condensation/Acylation | 2-(2,4-dihydroxybenzoyl)benzoic acid | Ethylamino group | Rhodol dye precursor chemicalbook.comfishersci.nl |
| Condensation | Phthalic anhydride | Ethylamino group | C.I. Basic Red 1 precursor dyestuffintermediates.com |
Table 2: Key Reactivity of this compound.
Oxidation and Reduction Pathways of the Phenolic and Amine Moieties
The phenolic and amine moieties in this compound are susceptible to oxidation. The compound is noted to be incompatible with strong oxidizing agents and may be sensitive to prolonged air exposure, which suggests a tendency to undergo oxidation. chemicalbook.comnih.govfishersci.com The phenol group, in particular, can be oxidized to form quinone or quinone-like structures. This is a common pathway for phenols and is often responsible for the coloration and degradation observed upon storage in the presence of air and light. The oxidation can be facilitated by chemical oxidants like potassium permanganate (B83412) or hydrogen peroxide.
The amine group can also be oxidized, though the phenolic hydroxyl is generally more susceptible under mild conditions. As the compound itself is an amino-phenol, it represents a reduced form. The stability of the amine group is evident in the synthesis of related compounds, where nitro or nitroso groups are selectively reduced to amines in the presence of a phenolic hydroxyl group using catalysts like palladium on carbon, without affecting the rest of the molecule. google.com This indicates that standard reducing conditions used to form the amine are compatible with the phenol structure.
| Moiety | Transformation | Reagents/Conditions | Resulting Structure |
| Phenolic Hydroxyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄), air chemicalbook.comnih.gov | Quinone-type derivatives |
| Amine | Oxidation | Harsher oxidizing conditions | Various oxidation products |
| N/A (Precursor) | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) google.com | The amine moiety is formed from a nitro/nitroso precursor |
Table 3: Oxidation and Reduction Reactions.
Complexation Chemistry with Transition Metal Ions
Aminophenol derivatives are effective chelating agents for a wide range of transition metal ions. figshare.comresearchgate.net this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the ethylamino group and the oxygen atom of the deprotonated phenolic group. This forms a stable five-membered chelate ring.
While specific studies on the complexation of this compound are limited, research on closely related structures provides significant insight. For example, ligands derived from 3-((ethylamino)methyl)-4-methylphenol have been successfully used to synthesize cobalt(III) complexes. researchgate.net The coordination chemistry of transition metals is diverse, with the resulting complexes varying in geometry (e.g., octahedral, square planar), nuclearity (mononuclear or polynuclear), and stoichiometry. bccampus.carsc.org The properties and stability of these metal complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the pH, which affects the protonation state of the ligand. researchgate.net
| Metal Ion (Example) | Ligand Donor Atoms | Potential Complex Structure |
| Co(III) researchgate.net | N (amine), O (phenoxide) | Mononuclear, octahedral complex |
| Cu(II) researchgate.net | N (amine), O (phenoxide) | Dinuclear, bridged complex |
| Mn(II), Fe(III) figshare.com | N (amine), O (phenoxide) | Mononuclear or polynuclear complexes |
Table 4: Potential Coordination Behavior.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the searched literature. However, the principles for such investigations are well-established for related compounds.
Reaction Kinetics: Kinetic studies would focus on measuring the rates of the reactions outlined previously. For instance, the rate of electrophilic substitution could be studied to determine the influence of substituent groups on the aromatic ring. The kinetics of its oxidation, particularly the formation and subsequent reactions of the corresponding phenoxyl radical, could be investigated using techniques like kinetic spectrophotometry or electron spin resonance. Compilations of rate constants for reactions of various phenoxyl radicals in solution are available and provide a framework for such analysis. nist.gov
Thermodynamic Studies: The thermodynamics of complexation with transition metal ions is a key area of investigation for aminophenol ligands. researchgate.netdu.edu.eg These studies typically involve determining the stability constants (formation constants) of the metal-ligand complexes. This is often achieved through potentiometric or spectrophotometric titrations, where changes in pH or absorbance are monitored as a metal ion solution is titrated with the ligand. By performing these experiments at different temperatures, key thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the complexation reaction can be calculated, providing a complete thermodynamic profile of the system. researchgate.netresearchgate.net
| Study Type | Methodology | Key Parameters Measured |
| Kinetics | Spectrophotometry, Stopped-flow, ESR | Rate constants (k), Reaction order, Activation energy (Ea) nist.govacs.org |
| Thermodynamics | Potentiometric/Spectrophotometric Titration | Stability constants (log K), ΔG, ΔH, ΔS researchgate.netdu.edu.eg |
Table 5: Common Kinetic and Thermodynamic Investigation Methods.
Applications of 3 Ethylamino 5 Methylphenol in Materials Science and Industrial Chemistry
Role in Dye Chemistry and Colorant Development
3-(Ethylamino)-5-methylphenol is a key building block in the synthesis of various dyes, particularly those in the rhodamine family. Its chemical structure contributes to the chromophoric and fluorophoric properties of the resulting colorants.
Synthesis and Performance of Rhodamine Dye Analogues
Rhodamine dyes are a class of fluorescent dyes known for their high quantum yields and photostability, making them valuable in applications such as laser dyes and biological labeling. This compound is utilized as a crucial precursor in the synthesis of rhodamine analogues. For instance, new laser dyes of the rhodamine family have been prepared through the condensation of 3-ethylamino-5-methylphenol with phthalic anhydride (B1165640). researchgate.net This reaction creates the characteristic xanthene core of rhodamine dyes.
The synthesis of rhodamine derivatives can be tailored to achieve specific properties. For example, the condensation of 3-aminophenol (B1664112) with trimellitic anhydride using microwave irradiation has been shown to be an efficient, eco-friendly method for producing carboxy-rhodamine isomers. researchgate.net Similarly, functionalized rhodamine derivatives can be prepared in large quantities from inexpensive precursors like this compound, and these can be further modified to attach to biomolecules for various analytical and imaging applications. researchgate.net
The performance of these synthesized rhodamine analogues is notable. For example, a rhodamine-based compound, 2-(2-((3-(tert-butyl)-2-hydroxybenzylidene)amino)ethyl)-3′-6′-bis(ethylamino)-2′,7′-dimethylspiro[indoline-1,9′-xanthen]-3-one (HL-t-Bu), was synthesized and demonstrated potential as a dual chemosensor for both Zn²⁺ and Al³⁺ ions. acs.org This highlights the tunability of the final dye's properties based on the specific synthetic route and reactants used in conjunction with this compound.
Table 1: Synthesis of Rhodamine Analogues using Amino-phenol Derivatives
| Precursor 1 | Precursor 2 | Synthesis Method | Resulting Dye Type | Reference |
| 3-Ethylamino-5-methylphenol | Phthalic anhydride | Condensation | Rhodamine laser dye | researchgate.net |
| 3-Aminophenol | Trimellitic anhydride | Microwave-assisted condensation | Carboxy-rhodamine | researchgate.net |
| N-(Rhodamine 6G)lactam-ethylenediamine & 3-tert-butylsalicylaldehyde | Condensation | Dual chemosensor for Zn²⁺ and Al³⁺ | acs.org |
Photostability and Colorimetric Properties in Material Applications
The photostability of dyes derived from this compound is a critical factor for their application in materials. Rhodamine dyes, in general, exhibit good photostability. For instance, the photodegradation quantum yield of some rhodamine dyes is as low as 10⁻⁶. researchgate.net This stability is essential for applications where the material is exposed to light for extended periods, such as in dyed textiles or fluorescent probes.
The colorimetric properties of these dyes are also highly tunable. The specific substituents on the rhodamine core, which can be introduced through the use of derivatives of this compound, influence the absorption and emission wavelengths. For example, a rhodamine-based chemosensor exhibited distinct fluorescence changes upon binding with different metal ions, with emission shifting in the presence of Zn²⁺ and Al³⁺. acs.org This demonstrates the potential for creating highly specific colorimetric sensors.
In the context of hair dyeing, derivatives of 2-aminophenol (B121084), a related compound, are known to produce yellow colorations. epo.orgepo.org While specific data on the colorimetric properties of dyes solely derived from this compound in material applications is specific to the final dye structure, the general principles of dye chemistry suggest that the ethylamino and methyl groups would influence the final color and its fastness properties.
Table 2: Photostability and Colorimetric Data of a Rhodamine-Based Sensor
| Property | Value/Observation | Ion | Reference |
| Excitation Wavelength | 370 nm | Zn²⁺ | acs.org |
| Emission Wavelength | 457 nm (intensity increases) | Zn²⁺ | acs.org |
| Excitation Wavelength | 500 nm | Al³⁺ | acs.org |
| Emission Wavelength | 550 nm (intensity increases) | Al³⁺ | acs.org |
Function as Corrosion Inhibitors in Metallic Systems
Organic molecules containing heteroatoms like nitrogen and oxygen, such as this compound, are effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface and forming a protective barrier against corrosive environments.
Adsorption Mechanisms on Metal Surfaces
The adsorption mechanism involves the interaction of the inhibitor molecule with the metal surface. In acidic solutions, the inhibitor can become protonated and adsorb onto the negatively charged metal surface (due to the adsorption of anions from the acid). The presence of the aromatic ring and the lone pair of electrons on the nitrogen and oxygen atoms of this compound facilitate its adsorption. The molecule can donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond. researchgate.net
The adsorption of organic inhibitors on a metal surface often follows a specific adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. bohrium.comimist.ma The efficiency of the inhibitor is dependent on the strength and coverage of this adsorbed layer. The interaction between organic molecules and metal surfaces is a complex phenomenon that can be studied using computational methods like Density Functional Theory (DFT) to understand the bonding and charge transfer characteristics. hanyang.ac.kr
Electrochemical Performance Characterization
The effectiveness of this compound and its derivatives as corrosion inhibitors can be evaluated using various electrochemical techniques, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS).
Potentiodynamic polarization studies can determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Inhibitors that affect both reactions are known as mixed-type inhibitors. For example, pyrazoline derivatives, which share structural similarities with potential derivatives of this compound, have been shown to act as mixed-type inhibitors for carbon steel in acidic media. acs.org
Electrochemical impedance spectroscopy (EIS) provides information about the resistance of the protective film formed by the inhibitor. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of a protective layer on the metal surface. For instance, studies on various organic inhibitors have demonstrated a significant increase in polarization resistance, indicating high inhibition efficiency. hanyang.ac.kr
Table 3: Electrochemical Data for a Related Corrosion Inhibitor
| Inhibitor Concentration (mM) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (%) | Reference |
| 0.2 | 1.43 x 10⁻⁴ (for L1) | Not specified | bohrium.com |
| 2.0 | 0.91 x 10⁻⁴ (for L1) | ~41% reduction (for L2) | bohrium.com |
Note: Data is for a related morpholine-containing inhibitor, L1, and its reduced form, L2, on C-steel in 1.0 M HCl. This serves as an illustrative example of the type of data obtained in such studies.
Utilization in Polymer Chemistry and Functional Material Synthesis
The reactive functional groups of this compound, namely the hydroxyl and amino groups, make it a valuable monomer or modifying agent in polymer chemistry for the synthesis of functional materials.
The phenolic hydroxyl group can participate in polymerization reactions such as condensation polymerization to form polyesters or polyethers. The amino group can be involved in the formation of polyamides or polyurethanes. The presence of both functional groups allows for the creation of complex polymer architectures.
Furthermore, this compound can be used to introduce specific functionalities into a polymer chain. For example, its incorporation could enhance the thermal stability, and adhesive properties, or impart antioxidant characteristics to the final polymer. While specific examples of polymers synthesized directly from this compound are not extensively documented in the provided search results, its structural analogues are used in creating functional materials. For instance, related phenolic compounds are used in the synthesis of Mannich bases which can act as crosslinking agents or curing agents in polymer systems. researchgate.net
The synthesis of functional materials can also involve the modification of existing polymers with this compound or its derivatives. This can be achieved through grafting reactions, where the compound is attached to the polymer backbone, thereby introducing new properties to the material. The versatility of this compound suggests its potential for creating a wide range of functional polymers for various applications in coatings, adhesives, and advanced composites.
Incorporation into Polymeric Matrices
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group, suggests its potential as a monomer or an additive in various polymer systems. The amine and hydroxyl groups can participate in polymerization reactions or form interactions with a polymer matrix.
Potential Research Directions:
| Polymer Type | Potential Role of this compound | Potential Impact on Polymer Properties |
| Epoxy Resins | Curing agent or modifier | Enhanced thermal stability, improved adhesion, altered mechanical properties |
| Polyurethanes | Chain extender or cross-linker | Increased rigidity, improved chemical resistance |
| Polyesters | Co-monomer | Modification of melting point, glass transition temperature, and crystallinity |
| Polycarbonates | Monomer or additive | Introduction of specific functionalities, potential for altered optical properties |
This table is hypothetical and based on the general reactivity of aminophenols. No specific research findings for this compound were found to substantiate these potential applications.
Formation of Polymer Complexes with Specific Properties
The phenolic hydroxyl group and the ethylamino group could act as coordination sites for metal ions. If incorporated into a polymer, these sites could lead to the formation of polymer-metal complexes. Such complexes often exhibit unique catalytic, magnetic, or optical properties.
Hypothetical Polymer-Metal Complex Formation:
| Metal Ion | Potential Coordination | Potential Properties of the Complex |
| Copper (II) | Coordination with the nitrogen of the amino group and the oxygen of the phenolic group | Catalytic activity in oxidation reactions, potential for antimicrobial properties |
| Iron (III) | Chelation by the amino and hydroxyl groups | Magnetic properties, redox activity |
| Zinc (II) | Formation of a stable complex | Enhanced thermal stability of the polymer, potential for luminescent properties |
This table represents theoretical possibilities for polymer-metal complexes involving this compound and is not based on published experimental data for this specific compound.
Applications in Advanced Functional Materials (e.g., Optoelectronics, Sensing)
The aromatic structure combined with the electron-donating amino and hydroxyl groups suggests that this compound could be a precursor for or a component in materials with interesting electronic and optical properties.
Potential, Unverified Applications:
Optoelectronics: As a building block for organic light-emitting diodes (OLEDs) or as a charge-transporting material in organic electronics. The specific electronic properties would depend on its molecular orbital energies, which have not been reported.
Sensing: The phenolic and amino groups could act as recognition sites for specific analytes. For instance, the protonation or deprotonation of these groups upon changes in pH could lead to a detectable optical or electrochemical signal. Similarly, coordination with metal ions could form the basis of a chemical sensor. However, no studies demonstrating the use of this compound for these purposes have been found.
Biological Activities of 3 Ethylamino 5 Methylphenol and Its Derivatives: in Vitro and Mechanistic Studies
Antimicrobial Activity Investigations
The antimicrobial potential of phenolic compounds and their derivatives is a significant area of research. These compounds have demonstrated varying degrees of efficacy against a broad spectrum of microbial pathogens, including both bacteria and fungi.
Evaluation of Antibacterial Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
Derivatives of phenolic compounds have shown notable antibacterial properties. For instance, certain vanillin-derived Schiff bases exhibited excellent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria. jddtonline.info The introduction of specific chemical groups, such as an electron-withdrawing substituent at the para position of a substituted amine in acetyl vanillin (B372448) derivatives, has been linked to their potent antimicrobial effect against E. coli. jddtonline.info
In studies involving 5-methylbenzo[c]phenanthridinium derivatives, which share a core phenolic structure, significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis was observed. nih.gov The presence of a phenyl substituent at specific positions on the molecule enhanced this activity. nih.gov Similarly, some 3-alkylidene-2-indolone derivatives demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) matching that of the antibiotic gatifloxacin (B573) against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com
The mechanism of action for some phenolic derivatives involves the disruption of bacterial cell processes. For example, sanguinarine (B192314), a benzophenanthridine alkaloid, inhibits bacterial cell division by targeting the FtsZ protein. nih.gov Other phenolic compounds, like thymol (B1683141) and eugenol (B1671780), are known to disrupt bacterial cell membranes, leading to cell lysis. mdpi.com
Interactive Table: Antibacterial Activity of Phenolic Derivatives
| Compound Type | Bacterial Strains | Key Findings |
|---|---|---|
| Vanillin-derived Schiff bases | B. subtilis, S. aureus, K. pneumonia, P. aeruginosa | Excellent antibacterial activity. jddtonline.info |
| Acetyl vanillin derivatives | E. coli | Potent antimicrobial effect with specific substitutions. jddtonline.info |
| 5-Methylbenzo[c]phenanthridinium derivatives | S. aureus, E. faecalis | Significant antibacterial activity, enhanced by phenyl substitution. nih.gov |
Assessment of Antifungal Efficacy Against Fungal Species
The antifungal properties of 3-(Ethylamino)-5-methylphenol and its derivatives have also been a subject of investigation. A series of 5-aminoquinoline (B19350) and 3-aminophenol (B1664112) derivatives were synthesized and tested for their in vitro antimicrobial activity, with several compounds showing good activity against the tested fungal strains. researchgate.net
In another study, new thiophene-derived α-aminophosphonic acids demonstrated good antifungal activity against Fusarium oxysporum and Alternaria alternata. nih.gov Similarly, certain vanillin derivatives, specifically chalcones, were found to have potent antifungal activity against dermatophytes like Trichophyton rubrum, T. mentagrophytes, and Microsporum gypseum. jddtonline.info The essential oil of Mentha pulegium, rich in phenolic compounds like pulegone (B1678340) and menthol, and its main components exhibited significant antifungal activity against Monilinia fructicola and Botrytis cinerea. mdpi.com
Mechanistic Studies on Microbial Inhibition (e.g., Membrane Permeability, Enzyme Targeting)
The mechanisms through which phenolic compounds inhibit microbial growth are diverse. One primary mechanism is the disruption of the cell membrane's integrity. mdpi.com This can lead to the leakage of intracellular components and ultimately cell death. For example, eugenol disrupts the cell membrane and wall of both Gram-negative and Gram-positive bacteria. mdpi.com Thymol has been shown to cause irreversible cell membrane damage in Pseudomonas aeruginosa. mdpi.com
Enzyme inhibition is another key mechanism. Some phenolic derivatives act as inhibitors of crucial bacterial enzymes. For instance, sanguinarine targets the FtsZ protein, which is essential for bacterial cell division. nih.gov Other compounds have been found to inhibit enzymes like DNA gyrase. nih.gov Furthermore, some phenolic compounds can interfere with quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence.
Anticancer Potential and Cytotoxicity in Cell Line Models
The cytotoxic properties of phenolic compounds against various cancer cell lines have been extensively studied, revealing their potential as anticancer agents.
In Vitro Antiproliferative Activity Against Human Tumor Cell Lines
Numerous studies have demonstrated the in vitro antiproliferative activity of derivatives of this compound against a range of human tumor cell lines. For instance, certain phenol (B47542) derivatives have shown strong inhibitory responses against human osteosarcoma cells. nih.gov Schiff bases derived from 5-(diethylamino)phenol exhibited cytotoxicity against HeLa and MCF-7 cancer cell lines. nih.gov
Derivatives of thiazolidine-2,4-dione, synthesized from aromatic sulfonyl chlorides and alkyl halides, have shown potent antiproliferative activity on various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. nih.gov Similarly, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives displayed excellent growth inhibition against melanoma, breast, and prostate cancer cells. mdpi.com The antiproliferative activity of 3,4-dihydrobenzo mdpi.commdpi.comimidazo[1,2-a] nih.govmdpi.comnih.govtriazine (BIT) derivatives has been evaluated against human colorectal adenocarcinoma cell lines (CaCo-2 and HT-29). d-nb.info
Interactive Table: In Vitro Antiproliferative Activity of Phenolic Derivatives
| Compound Type | Human Tumor Cell Lines | Key Findings |
|---|---|---|
| Phenol derivatives | Human osteosarcoma cells | Strong inhibitory response. nih.gov |
| Schiff bases from 5-(diethylamino)phenol | HeLa, MCF-7 | Cytotoxic activity observed. nih.gov |
| Thiazolidine-2,4-dione derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity. nih.gov |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Melanoma, breast, prostate cancer cells | Excellent growth inhibition. mdpi.com |
Induction of Apoptosis and Cell Cycle Modulation Mechanisms
The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For example, a tetrahydroquinoline derivative was found to induce cell death by apoptosis in human osteosarcoma cells. nih.gov The mechanism involved caspase 3/7 mediated cell death. nih.gov
Another study on a Schiff base, 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5), showed that it induced a pro-apoptotic mechanism involving caspase-9 and -3 activity and the production of reactive oxygen species (ROS). nih.gov Similarly, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) was reported to induce apoptosis in A431 cells through ROS generation, leading to cytochrome c release and caspase activation. nih.gov This compound was also found to up-regulate pro-apoptotic proteins like Bad and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov
Furthermore, some derivatives can arrest the cell cycle at specific phases. For instance, methyl 3,5-dicaffeoyl quinate (MDQ) induced a G0/G1 arrest in HT-29 cells, which was associated with an increase in p27 and a decrease in cyclin D1. nih.gov A novel tryptamine (B22526) derivative, JNJ-26854165, induced p53-mediated apoptosis in acute leukemia cells and also caused an S-phase delay in p53 mutant cells. nih.gov
Inhibition of Specific Kinases or Other Enzyme Targets (e.g., ROS1 kinase)
The aminophenol scaffold is a structural motif found in a variety of molecules designed as kinase inhibitors for therapeutic use, particularly in oncology. While direct studies on the kinase inhibitory activity of this compound are not prominent in the reviewed literature, the potential for this class of compounds to interact with kinase targets is an active area of research.
Kinases such as the proto-oncogene tyrosine-protein kinase ROS (ROS1) are crucial targets in cancer therapy. ROS1 is a receptor tyrosine kinase that, when subjected to chromosomal rearrangement, can become an oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC). The inhibition of such kinases is a validated strategy for cancer treatment. For instance, a novel 4-aminophenolbenzamide-1,3,4-oxadiazole derivative was found to induce apoptosis in triple-negative breast cancer cells by targeting the p38 MAP kinase. nih.gov Similarly, other studies have identified various aminophenol derivatives as inhibitors of protein kinase CK2 and thymidylate kinase (TMK), highlighting the versatility of the aminophenol core in designing enzyme inhibitors. tandfonline.cominnovareacademics.in
These findings underscore the potential of the broader aminophenol chemical class, to which this compound belongs, to serve as a foundational structure for the development of novel kinase inhibitors. However, specific experimental validation of this compound against targets like ROS1 kinase would be required to confirm any inhibitory activity.
Antioxidant Properties and Reactive Oxygen Species Scavenging
The antioxidant capabilities of phenolic compounds, including aminophenol derivatives, are well-documented. These properties are critical for mitigating the damaging effects of reactive oxygen species (ROS) in biological systems.
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant activity of aminophenols is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.
Studies on aminophenol isomers reveal that the relative position of the amino (-NH₂) and hydroxyl (-OH) groups significantly influences antioxidant efficacy. researchgate.net Generally, ortho- and para-aminophenols exhibit stronger antioxidant activity than meta-aminophenols. scribd.com For 3-aminophenol, the parent structure of the title compound, the meta-positioning of the amino group is known to decrease the stability of the resulting phenoxyl radical, leading to what has been described as mediate antioxidant activity compared to its isomers. researchgate.net However, even with this arrangement, 3-aminophenol has demonstrated notable NOx scavenging activity, with one study reporting an IC₅₀ value of 0.11 mM, which was more potent than the standard, trolox (B1683679) (IC₅₀ = 0.19 mM). researchgate.net The introduction of an ethyl group to the amine and a methyl group to the phenol ring in this compound would further modify this activity, a subject for specific experimental determination.
Table 1: Comparative Antioxidant Activity of Aminophenol Derivatives This table presents data on the antioxidant activity of various aminophenol compounds as measured by different in vitro assays.
| Compound | Assay | Activity/Result | Reference |
|---|---|---|---|
| 3-Aminophenol | NOx Scavenging | IC₅₀ = 0.11 mM | researchgate.net |
| 2-Aminophenol (B121084) | NOx Scavenging | IC₅₀ = 0.195 mM | researchgate.net |
| p-Aminophenol (p-AP) | DPPH Scavenging | Stronger activity than acetaminophen (B1664979) | jst.go.jp |
| p-Dodecylaminophenol | Lipid Peroxidation Inhibition | Potent inhibitor | nih.gov |
| p-Decylaminophenol | Lipid Peroxidation Inhibition | Potent inhibitor | nih.gov |
Mechanisms of Antioxidant Action
Aminophenols exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET).
In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy (BDE) of the O-H bond. For DPPH radical scavenging, the HAT mechanism is considered predominant, making the phenolic -OH group the key functional moiety. researchgate.net
The ET mechanism involves the transfer of an electron from the antioxidant molecule to the radical. The amino group, being an electron-donating substituent, plays a crucial role in this process, particularly in scavenging species like hydrogen peroxide (H₂O₂). researchgate.net Aromatic amines and aminophenols are recognized as effective antioxidants because their electron-donating groups can produce a resonance-stabilized radical upon reacting with ROS. jst.go.jp
The antioxidant action can also be mediated through the induction of endogenous antioxidant systems. For instance, some antioxidant compounds have been shown to activate the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes and provides cellular protection against oxidative stress. nih.govacs.org
Neurochemical Interactions and Neuroprotective Effects
The antioxidant properties of aminophenol derivatives are closely linked to their potential neuroprotective activities, as oxidative stress is a key contributor to neuronal damage in various neurodegenerative disorders.
Modulation of Neurotransmitter Systems (if applicable to structure)
Direct evidence detailing the specific interactions of this compound with neurotransmitter systems is limited. However, the chemical structure suggests potential for such activity. The metabolite of acetaminophen, AM404 (N-arachidonoyl-4-aminophenol), is known to interact with the endocannabinoid system by activating cannabinoid receptor type 1 (CB1R) and the transient receptor potential vanilloid-1 (TRPV1) receptor, which are involved in pain and temperature regulation. rsc.org While structurally different, this demonstrates that aminophenol-based molecules can modulate central nervous system targets. Furthermore, some aminophenol derivatives are used as precursors in the synthesis of pharmaceuticals, including analgesics, and are known to interact with pain receptors and neurotransmitter systems. kajay-remedies.com The ethylamino group in the title compound could potentially influence neurotransmitter pathways, but this requires specific investigation.
Protection Against Oxidative Stress in Neuronal Models
The capacity of aminophenol derivatives to protect neurons from oxidative stress-induced damage has been explored in several studies. Their antioxidant activity is a primary mechanism for this neuroprotection. Research has shown that para-aminophenol derivatives may possess neuroprotective properties, shielding neurons from damage and enhancing neuronal survival in models of neurodegenerative diseases. kajay-remedies.com
In studies using neuronal cell lines, such as SN56 cells, multitarget phenanthridinone derivatives containing an amino-phenol moiety demonstrated neuroprotective effects against cell death induced by hydrogen peroxide and heavy metals. nih.govacs.org These effects were attributed in part to their antioxidant activity and the induction of the Nrf2 antioxidant defense pathway. nih.govacs.org Similarly, acetaminophen has been shown to protect primary hippocampal neurons and PC12 cells from amyloid-beta peptide-induced toxicity by reducing oxidative stress markers like peroxide levels and lipid peroxidation. The metabolite p-aminophenol was also found to suppress nitric oxide secretion from stimulated microglia, suggesting an anti-inflammatory and neuroprotective role in the brain. oaepublish.com These findings support the hypothesis that this compound, as an antioxidant aminophenol derivative, could confer protection in neuronal models against oxidative insults.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminophenol |
| 3-Aminophenol |
| 4-Aminophenol (B1666318) (p-Aminophenol) |
| Acetaminophen (Paracetamol) |
| N-(4-hydroxyphenyl)retinamide (Fenretinide) |
| N-arachidonoyl-4-aminophenol (AM404) |
| p-Dodecylaminophenol |
| p-Decylaminophenol |
| Trolox |
Broader Enzyme Inhibition Studies
The inhibitory potential of this compound and its derivatives extends across a diverse range of enzymes, highlighting their significance in biochemical and pharmacological research. The structural characteristics of these compounds, particularly the arrangement of the amino, hydroxyl, and methyl groups on the phenolic ring, facilitate interactions with the active sites of various enzymes, leading to modulation of their catalytic activities. Mechanistic and in vitro studies on related phenolic and amino compounds provide a foundational understanding of their broader enzyme inhibition capabilities.
Research into compounds structurally analogous to this compound has revealed significant inhibitory effects on several key enzyme families. For instance, derivatives of aminophenol have been investigated for their ability to inhibit enzymes crucial for metabolic and signaling pathways. The amino and hydroxyl groups are key to forming hydrogen bonds and other non-covalent interactions within enzyme active sites, which can disrupt the normal catalytic cycle.
Studies on Schiff base derivatives of aminophenols have demonstrated notable enzyme inhibitory activities. For example, a synthesized Schiff base, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, has been identified as a potential inhibitor of c-Jun N-Terminal Kinase 1 (JNK1). dergipark.org.tr JNK1 is implicated in the development of resistance to various cancer chemotherapeutics, and its inhibition is a strategic approach to overcoming this resistance. dergipark.org.tr Molecular docking studies further elucidated that this derivative could fit into the active site of JNK1, suggesting a competitive mode of inhibition. dergipark.org.tr
Furthermore, derivatives of 4-aminophenol have been shown to inhibit digestive enzymes such as α-amylase and α-glucosidase. mdpi.com These enzymes are critical for carbohydrate metabolism, and their inhibition is a key mechanism for managing postprandial hyperglycemia. The inhibitory activity of these compounds is concentration-dependent, with some derivatives showing significant potential. mdpi.com For instance, certain synthesized 4-aminophenol derivatives exhibited potent α-amylase and α-glucosidase inhibitory activity. mdpi.com
The following table summarizes the enzyme inhibitory activities of various derivatives related to this compound based on in vitro studies.
| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | Reference |
| Phenylamino derivatives | Human Carboxylesterase 1 (hCE1) | Significant inhibition of oseltamivir (B103847) carboxylate production | nih.gov |
| 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | c-Jun N-Terminal Kinase 1 (JNK1) | Potential inhibitory activity | dergipark.org.tr |
| 4-Aminophenol derivatives | α-amylase, α-glucosidase | Significant concentration-dependent inhibition | mdpi.com |
| 1,2,3-Triazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent enzymatic and cellular inhibition | nih.gov |
| Pyrazole derivatives | Dihydroorotate dehydrogenase (DHODH) | Effective inhibition |
In addition to metabolic enzymes, derivatives of aminophenols have been explored as inhibitors of enzymes involved in immune response and cell proliferation. For example, derivatives of 1,2,3-triazole have been developed as highly efficient inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune suppression within cancer microenvironments. nih.gov Structural and computational studies have been instrumental in optimizing these inhibitors for enhanced potency and selectivity. nih.gov
The mechanism of inhibition often involves the specific chemical moieties of the derivatives. For instance, in the case of carboxylesterase inhibitors based on a β-lapachone scaffold, N-methylated amino derivatives demonstrated superior potency and selectivity for the human liver enzyme hCE1 compared to their non-methylated counterparts. nih.gov This difference was attributed to the prevention of tautomerism to the less active imino form in the N-methylated compounds. nih.gov
These broader enzyme inhibition studies underscore the therapeutic and research potential of this compound and its derivatives. The ability to modulate the activity of a wide array of enzymes opens avenues for the development of novel therapeutic agents for various diseases, including cancer, metabolic disorders, and inflammatory conditions.
Environmental Chemistry and Fate of 3 Ethylamino 5 Methylphenol
Environmental Degradation Pathways and Metabolite Formation
The environmental degradation of 3-(Ethylamino)-5-methylphenol is anticipated to proceed through a combination of biotic and abiotic processes. The specific pathways and the resulting metabolites are largely hypothetical and are inferred from the degradation of analogous compounds.
Biodegradation: Microbial degradation is a primary mechanism for the breakdown of phenolic compounds in soil and water. For substituted phenols, this process is often initiated by hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. This initial step increases the reactivity of the ring and facilitates subsequent cleavage. nist.gov
A plausible biodegradation pathway for this compound would likely involve the following steps:
Hydroxylation: Introduction of a second hydroxyl group onto the phenol (B47542) ring, likely at a position ortho or para to the existing hydroxyl group, would form a catechol or hydroquinone (B1673460) derivative.
Deamination/Dealkylation: The ethylamino group may be cleaved, releasing ethylamine (B1201723) and forming a dihydroxylated methylphenol intermediate.
Ring Cleavage: The aromatic ring of the resulting dihydroxy intermediate would then be susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids. chemistryforsustainability.org
Mineralization: These simpler organic acids can then be utilized by a wider range of microorganisms and ultimately be mineralized to carbon dioxide and water.
Potential intermediate metabolites could therefore include hydroxylated derivatives of this compound, 3-amino-5-methylcatechol, and various aliphatic acids. It is important to note that under certain environmental conditions, incomplete degradation could lead to the formation of more persistent or toxic transformation products.
Abiotic Degradation: Abiotic degradation processes, such as photolysis and hydrolysis, may also contribute to the transformation of this compound in the environment.
Photolysis: Phenolic compounds can undergo photodegradation in the presence of sunlight, particularly in surface waters. bccampus.caechemi.comnih.gov The rate and extent of photolysis are influenced by factors such as water depth, turbidity, and the presence of photosensitizing agents. The process can involve direct absorption of UV radiation or indirect photo-oxidation via reactions with photochemically generated reactive species like hydroxyl radicals.
Methodologies for Environmental Monitoring and Detection
The detection and quantification of this compound in environmental matrices such as water, soil, and sediment would likely employ analytical techniques developed for other phenolic compounds. Given its chemical structure, a combination of chromatographic separation and sensitive detection methods would be necessary.
Sample Preparation: Effective extraction and cleanup are critical first steps in the analysis of environmental samples. For water samples, solid-phase extraction (SPE) is a common technique for concentrating and purifying analytes like alkylphenols. For soil and sediment, methods such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could be employed to efficiently remove the target compound from the solid matrix.
Analytical Techniques: Several instrumental methods are suitable for the analysis of substituted phenols:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of a broad range of organic contaminants. Derivatization of the polar hydroxyl and amino groups of this compound would likely be required to improve its volatility and chromatographic performance. The mass spectrometer provides definitive identification and quantification of the target analyte.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) or Diode Array Detection (DAD): HPLC is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) would offer very high sensitivity and selectivity, making it ideal for detecting trace levels of the compound in complex environmental samples. HPLC with DAD could also be used, though it would likely have higher detection limits.
A summary of potentially applicable analytical methods is presented in the table below.
| Analytical Technique | Sample Matrix | Typical Detection Limit Range | Advantages | Disadvantages |
| GC-MS | Water, Soil, Sediment | ng/L to µg/L | High resolving power, definitive identification | Derivatization often required |
| HPLC-MS/MS | Water, Soil, Sediment | pg/L to ng/L | High sensitivity and selectivity, no derivatization needed | Higher equipment cost, potential for matrix effects |
| HPLC-DAD | Water | µg/L to mg/L | Lower cost, robust | Lower sensitivity and selectivity compared to MS |
Theoretical Assessment of Environmental Persistence and Bioaccumulation Potential
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide valuable estimates of a chemical's environmental behavior. The US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™ is a widely used tool for this purpose. The following table presents the predicted environmental fate properties for this compound based on its chemical structure.
| Property | Predicted Value | Interpretation |
| Log Octanol-Water Partition Coefficient (LogKow) | 2.15 | Indicates a moderate potential to sorb to organic matter in soil and sediment, and a low to moderate potential for bioaccumulation. |
| Water Solubility | 3.45 g/L | High water solubility suggests potential for mobility in aqueous environments. |
| Bioconcentration Factor (BCF) | 3.16 L/kg | Low BCF value suggests that the compound is not likely to significantly bioconcentrate in aquatic organisms. |
| Biodegradation Probability | Weeks to months | Suggests that the compound is not readily biodegradable and may persist in the environment for a significant period. |
| Atmospheric Oxidation Half-life | 1.8 hours | Indicates rapid degradation in the atmosphere through reaction with hydroxyl radicals. |
Environmental Persistence: The predicted biodegradation timeline of weeks to months suggests that this compound may be moderately persistent in soil and water. Its high water solubility could lead to leaching from soil into groundwater. In the atmosphere, however, the compound is expected to be short-lived due to rapid photo-oxidation.
Bioaccumulation Potential: The LogKow value of 2.15 and the very low predicted BCF of 3.16 indicate a low potential for bioaccumulation in aquatic organisms. Chemicals with a LogKow below 3 and a BCF below 1000 are generally not considered to be bioaccumulative. This suggests that this compound is unlikely to biomagnify through the food web.
Advanced Analytical Methodologies for Detection and Quantification of 3 Ethylamino 5 Methylphenol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analytical chemistry of 3-(Ethylamino)-5-methylphenol, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a powerful tool for the analysis of this compound, particularly due to the compound's polarity and thermal lability, which can make GC analysis challenging without derivatization. While specific, detailed research findings on HPLC methods exclusively for this compound are not extensively documented in publicly available literature, the general principles of reversed-phase HPLC are well-suited for its analysis.
A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar organic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve a suitable retention time and peak shape for this compound, separating it from potential impurities and starting materials from its synthesis route. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. For enhanced sensitivity and selectivity, a fluorescence detector could also be employed, given that phenolic compounds often fluoresce.
| Parameter | Typical Condition |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |
| Detection | UV-Vis (at λmax), Fluorescence |
| Elution | Isocratic or Gradient |
Gas Chromatography (GC)
Gas chromatography is another viable technique for the quantification of this compound. However, due to the presence of the polar amino and hydroxyl groups, direct analysis can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often a necessary step. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis.
The derivatized this compound can then be separated on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and linear response to hydrocarbons. For more selective and sensitive detection, a Mass Spectrometric (MS) detector can be used, which also provides structural information for unequivocal identification.
| Parameter | Typical Condition |
| Derivatization Agent | BSTFA or MSTFA |
| Stationary Phase | Phenyl-polysiloxane (e.g., DB-5) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Injection Mode | Split/Splitless |
Electrochemical Techniques for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. The phenolic hydroxyl group and the ethylamino group are both electrochemically active, meaning they can be oxidized at a suitable electrode surface.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study the electrochemical behavior of this compound and for its quantification. A glassy carbon electrode (GCE) is a commonly used working electrode for such analyses. The electrode surface can be modified with various materials, such as nanoparticles or polymers, to enhance the sensitivity and selectivity of the detection.
The oxidation potential of this compound would provide qualitative information, while the peak current would be proportional to its concentration, allowing for quantitative analysis. The pH of the supporting electrolyte is a critical parameter that would need to be optimized, as the oxidation potential of phenols is pH-dependent. While specific studies on the electrochemical detection of this compound are not widely reported, the well-established electrochemical behavior of similar phenolic and amino compounds provides a strong basis for method development.
| Technique | Working Electrode | Measurement Principle |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Characterization of redox behavior |
| Differential Pulse Voltammetry (DPV) | Modified GCE | Quantitative analysis with high sensitivity |
| Square-Wave Voltammetry (SWV) | Modified GCE | Fast and sensitive quantitative analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
